![molecular formula C25H20FN7O2 B2810876 3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031595-32-0](/img/structure/B2810876.png)
3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C25H20FN7O2 and its molecular weight is 469.48. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Binding Activity
One study focused on the synthesis and benzodiazepine binding activity of a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, closely related to the compound of interest. These compounds were investigated for their affinity towards the benzodiazepine (BZ) receptor. The research highlighted a compound with a significant binding affinity, showcasing the potential of such structures for developing benzodiazepine antagonists in rat models (Francis et al., 1991).
Anticancer Potential
Another study evaluated the anticancer activity of new synthesized derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines against 60 human tumor cell lines across 9 cancer types. The findings highlighted the selective influence of certain derivatives on ovarian cancer OVCAR-4 cells, demonstrating the anticancer potential of these compounds (Pokhodylo et al., 2020).
Antihistaminic Activity
Research on 1-substituted-4-(pyridin-4-yl) [1,2,4] triazolo [4,3-a]quinazolin-5(4H)-ones explored their H1-antihistaminic activity. One compound showed significant protection against histamine-induced bronchoconstriction in guinea pigs, with negligible sedative properties, suggesting its potential as a lead molecule for developing new H1-antihistaminic agents (Gobinath et al., 2015).
Antibacterial Activity
A study synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, testing their antibacterial activity against various bacterial strains. The results indicated potent antibacterial effects, with one compound emerging as notably effective. This work underscores the potential of such derivatives for antibacterial drug development (Singh et al., 2010).
Luminescent Properties
The synthesis and characterization of fac-Tricarbonyl rhenium(I) complexes with triazole-based ligands, including derivatives of the compound of interest, were studied for their luminescent properties. These complexes demonstrated luminescence emission with large Stokes shifts, indicating their potential for applications in luminescent materials and molecular probes (Piletska et al., 2015).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-8-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN7O2/c26-18-7-4-16(5-8-18)22-23-28-24(34)19-9-6-17(15-20(19)33(23)30-29-22)25(35)32-13-11-31(12-14-32)21-3-1-2-10-27-21/h1-10,15,30H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFUNNOVQSKFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

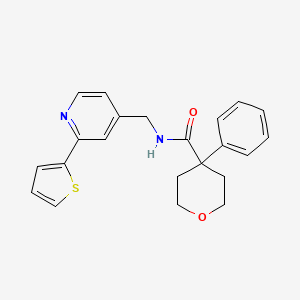
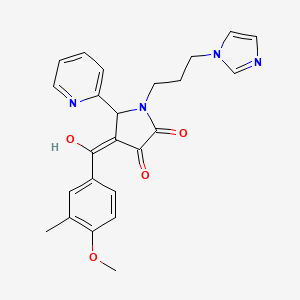
![N-butyl-2-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2810797.png)
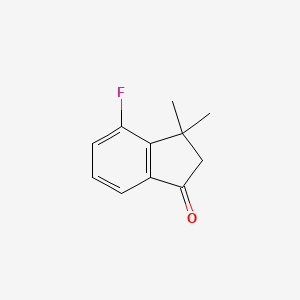
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2810801.png)

![5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine](/img/structure/B2810803.png)
![5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B2810804.png)
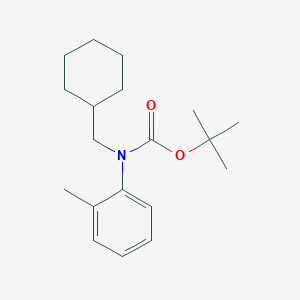

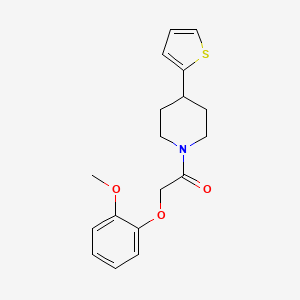
![3-(3,5-Dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)